molecular formula C14H16N4OS B3037349 3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine CAS No. 477866-65-2

3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine

Cat. No. B3037349
CAS RN: 477866-65-2
M. Wt: 288.37 g/mol
InChI Key: OGPVISWVKWIMLC-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazine ring suggests that the compound may have aromatic properties. The benzylsulfanyl, methoxyamino, and vinyl groups would also contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the vinyl group could potentially participate in addition reactions, while the benzylsulfanyl and methoxyamino groups might be involved in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is often discussed in the context of biological activity, such as how a drug interacts with its target in the body. Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would likely depend on its intended use and any observed properties or activities. This could include further studies to better understand its synthesis, properties, reactivity, mechanism of action, and safety .

properties

IUPAC Name

(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-methoxyethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-11-13(8-9-15-19-2)16-14(18-17-11)20-10-12-6-4-3-5-7-12/h3-9,15H,10H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPVISWVKWIMLC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine
Reactant of Route 2
Reactant of Route 2
3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine
Reactant of Route 3
Reactant of Route 3
3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine
Reactant of Route 4
Reactant of Route 4
3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine
Reactant of Route 5
Reactant of Route 5
3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine
Reactant of Route 6
Reactant of Route 6
3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine

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